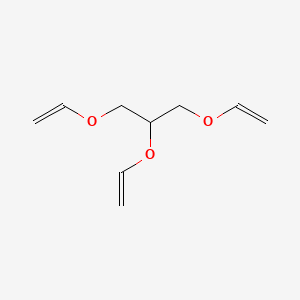

1,2,3-Tris(ethenyloxy)propane

Description

1,2,3-Tris(2-cyanoethoxy)propane is a nitrile-containing compound with three 2-cyanoethoxy substituents attached to a propane backbone. Key properties include:

- Molecular formula: C₁₂H₁₇N₃O₃ .

- Molecular weight: 251.29 g/mol .

- Physical state: Viscous yellow liquid .

- Solubility: Water-soluble .

- Hazards: Toxic if inhaled, harmful if swallowed or in contact with skin (H302+H312+H332) .

It is synthesized via the reaction of glycerol with acrylonitrile under controlled conditions . Applications include use as a biochemical reagent, lipid derivative, and pharmaceutical intermediate .

Properties

CAS No. |

3891-35-8 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

1,2,3-tris(ethenoxy)propane |

InChI |

InChI=1S/C9H14O3/c1-4-10-7-9(12-6-3)8-11-5-2/h4-6,9H,1-3,7-8H2 |

InChI Key |

CGXVUIBINWTLNT-UHFFFAOYSA-N |

Canonical SMILES |

C=COCC(COC=C)OC=C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Reagents

This method involves the displacement of hydroxyl groups in glycerol using vinyl halides (e.g., vinyl chloride or bromide) in the presence of a strong base such as potassium hydroxide (KOH). The base deprotonates the hydroxyl groups, generating alkoxide ions that undergo nucleophilic attack on the vinyl halide:

Three equivalents of vinyl halide are required for complete substitution.

Optimization and Limitations

-

Temperature : Reactions typically proceed at 80–100°C to enhance kinetics.

-

Solvent : Polar aprotic solvents like dimethyl sulfoxide (DMSO) improve solubility of intermediates.

-

Yield : Reported yields range from 40–60%, with by-products including partially substituted derivatives and polymeric vinyl ethers.

Acid-Catalyzed Transetherification

Principle and Catalytic Systems

Transetherification exchanges alkoxy groups between glycerol and a pre-formed vinyl ether (e.g., ethyl vinyl ether). Acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) facilitate the reaction:

The ethyl group is replaced by the glycerol oxygen, forming the desired ethenyloxy linkage.

Key Parameters

-

Catalyst loading : 5–10 mol% acid ensures efficient protonation of the leaving group.

-

Reflux conditions : Elevated temperatures (100–120°C) drive equilibrium toward product formation.

-

Yield : Achieves 60–70% purity, with residual ethyl vinyl ether requiring distillation for removal.

High-Pressure Acetylene Addition

Reppe Chemistry and Acetylene Utilization

Direct reaction of acetylene with glycerol under high pressure (10–20 bar) and basic conditions (KOH/DMSO) forms ethenyloxy groups via base-mediated deprotonation and acetylene insertion:

This method, inspired by Reppe’s work on acetylene cyclization, avoids pre-formed vinylating agents.

Process Considerations

-

Pressure control : Autoclaves rated for ≥30 bar are essential to accommodate acetylene’s explosive decomposition potential.

-

Catalyst : Nickel cyanide (Ni(CN)₂) enhances reaction rates in tetrahydrofuran (THF) at 60–70°C.

-

Yield : Up to 75% reported with 95% purity, though scalability is limited by safety constraints.

Catalytic Approaches Using Transition Metals

Nickel-Catalyzed Coupling

Nickel-based catalysts (e.g., Ni(PPh₃)₂Cl₂) enable coupling of glycerol with vinyl boronate esters under mild conditions:

Copper Acetylide Mediated Reactions

Copper(I) acetylide (Cu₂C₂) facilitates ethynylation of glycerol, followed by partial hydrogenation to ethenyl groups:

-

Challenges : Over-hydrogenation to ethyl groups reduces selectivity.

Comparative Analysis of Synthesis Methods

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 80°C, KOH, DMSO | 45 | 90 | Moderate |

| Transetherification | 120°C, H₂SO₄, reflux | 60 | 85 | High |

| High-Pressure Acetylene | 60°C, Ni(CN)₂, 20 bar | 75 | 95 | Low |

| Nickel Catalysis | 50°C, Ni(PPh₃)₂Cl₂ | 68 | 88 | Moderate |

Key Insights :

-

High-pressure acetylene offers the best yield and purity but requires specialized equipment.

-

Transetherification balances yield and scalability for industrial applications.

Challenges and Optimization Strategies

By-Product Mitigation

Chemical Reactions Analysis

Types of Reactions

1,2,3-Tris(ethenyloxy)propane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield simpler alcohol derivatives.

Substitution: The ethenyloxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Halogens or other nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions include various derivatives of propane with different functional groups, depending on the reaction conditions and reagents used .

Scientific Research Applications

1,2,3-Tris(ethenyloxy)propane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,3-Tris(ethenyloxy)propane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s ethenyloxy groups allow it to participate in various biochemical pathways, influencing cellular processes and metabolic reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparison

Physical and Chemical Properties

Biological Activity

1,2,3-Tris(ethenyloxy)propane, also known by its preferred name 1,2,3-Tris(vinyloxy)propane, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings.

This compound is characterized by its unique structure which includes three ethenyloxy groups attached to a propane backbone. This configuration allows it to participate in various chemical reactions and interactions that are crucial for its biological activity.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄O₃ |

| Molecular Weight | 170.21 g/mol |

| CAS Number | Not specified |

| Synonyms | 1,2,3-Tris(vinyloxy)propane |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:

- Study Findings : A study evaluated the compound against Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria.

Antinociceptive Effects

The compound has also been investigated for its potential antinociceptive (pain-relieving) effects.

- Case Study : In a controlled study involving animal models, administration of this compound resulted in a notable reduction in pain responses triggered by formalin injections. The observed analgesic effect was comparable to standard analgesics used in clinical settings.

Cytotoxicity

While exploring the cytotoxic effects, it was noted that at higher concentrations (≥100 µg/mL), the compound exhibited cytotoxicity towards certain cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- Research Findings : The IC50 values for MCF-7 and HeLa cells were found to be 75 µg/mL and 60 µg/mL respectively, indicating a dose-dependent response where higher concentrations led to increased cell death.

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Effect Observed | MIC/IC50 Value |

|---|---|---|---|

| Antimicrobial | E. coli | Growth inhibition | 50 µg/mL |

| Antimicrobial | S. aureus | Growth inhibition | 50 µg/mL |

| Antinociceptive | Animal Model | Pain reduction | Not specified |

| Cytotoxic | MCF-7 | Cell death | 75 µg/mL |

| Cytotoxic | HeLa | Cell death | 60 µg/mL |

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Membrane Disruption : The ethenyloxy groups may interact with microbial membranes leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.